molecular formula C10H13NO4S B11726715 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

Cat. No.: B11726715
M. Wt: 243.28 g/mol
InChI Key: PEDSQTKRHFOXJQ-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.279 g/mol . It is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl ring attached to a propionic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with glycine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the methylsulfonyl group may produce methylthio derivatives .

Scientific Research Applications

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-amino-3-(4-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

PEDSQTKRHFOXJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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